5,6-Dinitro-1,3-benzodioxole
Overview
Description
5,6-Dinitro-1,3-benzodioxole, also known as this compound, is a useful research compound. Its molecular formula is C7H4N2O6 and its molecular weight is 212.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Agents : Derivatives of 5,6-dinitro-1,3-benzodioxole, particularly 5,6-dinitro and 2-dialkylamino substituted benzimidazoles, have shown potential as antimicrobial agents. Their effectiveness has been validated through various analyses such as IR, 1H NMR, Mass, and elemental analysis (Maske et al., 2015).
Antitumor Activity : Certain 1,3-benzodioxole derivatives exhibit potential antitumor activity. For example, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester demonstrated significant activity against 52 human tumor cell lines (Micale et al., 2002).
Insecticidal Activity : A study on the compound 5-methoxy-6-(1-(4-methoxyphenyl)ethyl)-1,3-benzodioxole (J2710) revealed its effectiveness in killing Colorado potato beetle larvae, pupates, and adults at concentrations above 50 ppm (Vanmellaert et al., 1983).
Photoinitiator for Polymerization : Naphthodioxinone-1,3-benzodioxole has been identified as a caged one-component Type II photoinitiator for free radical polymerization. This compound releases 5-benzoyl-1,3-benzodioxole, initiating the polymerization process (Kumbaraci et al., 2012).
DNA Binding and Antibacterial Properties : 2-phenyl 1,3-benzodioxole derivatives, particularly compound 3c, have shown promising anticancer, antibacterial, and DNA binding properties, making them strong candidates for further research and development (Gupta et al., 2016).
Experimental Antitumor Agents : Derivatives of 6-benzyl-1,3-benzodioxole have demonstrated potential as experimental antitumor agents, with some being as effective as podophyllotoxin in vivo, though requiring larger doses for similar efficacy (Jurd et al., 1987).
Mechanism of Action
Target of Action
The primary target of 5,6-Dinitro-1,3-benzodioxole is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development by regulating the response to auxin, a vital plant hormone .
Mode of Action
This compound acts as an agonist to the auxin receptor TIR1 . It binds to the receptor, enhancing root-related signaling responses and promoting root growth in plants . The compound’s interaction with TIR1 triggers a series of biochemical reactions that lead to changes in gene expression and cellular processes .
Biochemical Pathways
The interaction of this compound with TIR1 affects the auxin signaling pathway . This pathway is responsible for various plant growth and development processes, including cell elongation, division, and differentiation . The compound enhances the transcriptional activity of the auxin response reporter, leading to the down-regulation of root growth-inhibiting genes .
Pharmacokinetics
Its molecular weight (21212) and solid physical form suggest that it may have good bioavailability
Result of Action
The action of this compound results in a significant promotion of root growth in plants . By enhancing auxin signaling, it stimulates root development and helps plants establish a robust root system . This can potentially improve plant survival and productivity, especially under stress conditions .
Properties
IUPAC Name |
5,6-dinitro-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6/c10-8(11)4-1-6-7(15-3-14-6)2-5(4)9(12)13/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKKXKBQUBETST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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